3-(Benzo[D][1,3]dioxol-5-YL)azetidine
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Overview
Description
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
3-(Benzo[D][1,3]dioxol-5-YL)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
- 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
- 3-(Benzo[D][1,3]dioxol-5-YL)morpholine
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2 |
InChI Key |
VVTQVYAKDYTTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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